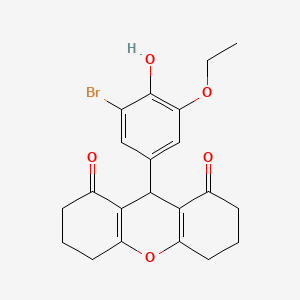![molecular formula C28H26N4O4S2 B11505912 N,N'-ethane-1,2-diylbis[N'-(phenylsulfonyl)benzenecarboximidamide]](/img/structure/B11505912.png)
N,N'-ethane-1,2-diylbis[N'-(phenylsulfonyl)benzenecarboximidamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE is a complex organic compound characterized by its multiple benzenesulfonyl and benzenecarboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate undergoes further reactions with other reagents to introduce the benzenecarboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar functional groups.
Benzenecarboximidamide: Another related compound with a similar structure.
Uniqueness
(E)-N’-(BENZENESULFONYL)-N-{2-[(E)-N’-(BENZENESULFONYL)-1-PHENYLMETHANIMIDAMIDO]ETHYL}BENZENECARBOXIMIDAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological molecules. This complexity can enhance its specificity and potency in various applications compared to simpler compounds.
Properties
Molecular Formula |
C28H26N4O4S2 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N'-[2-[[benzenesulfonamido(phenyl)methylidene]amino]ethyl]-N-(benzenesulfonyl)benzenecarboximidamide |
InChI |
InChI=1S/C28H26N4O4S2/c33-37(34,25-17-9-3-10-18-25)31-27(23-13-5-1-6-14-23)29-21-22-30-28(24-15-7-2-8-16-24)32-38(35,36)26-19-11-4-12-20-26/h1-20H,21-22H2,(H,29,31)(H,30,32) |
InChI Key |
QEOIRLLYOSSCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCN=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


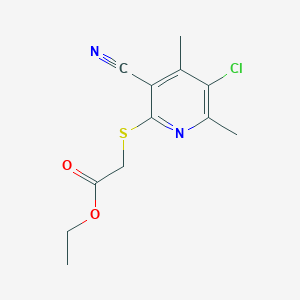
![3-(4-Tert-butylphenyl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11505840.png)
![2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11505848.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11505849.png)
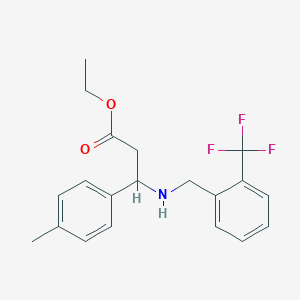
![Ethyl 1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11505860.png)
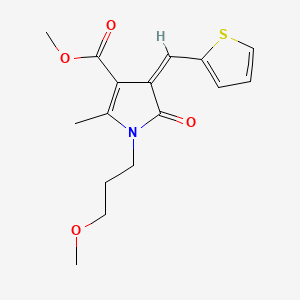
![9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11505875.png)
![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B11505883.png)
![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate](/img/structure/B11505887.png)
![Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate](/img/structure/B11505895.png)
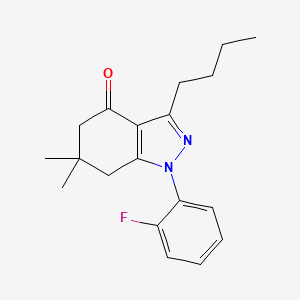
![11-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505898.png)
